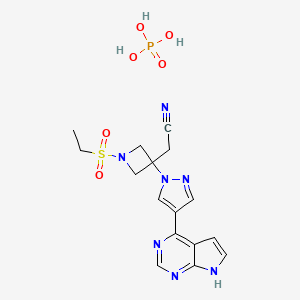
T338C Src-IN-2
Descripción general
Descripción
T338C Src-IN-2 is a potent mutant c-Src T338C kinase inhibitor . It has an IC50 of 317 nM and also inhibits T338C/V323A and T338C/V323S with IC50 of 57 nM/19 nM . It is a synthetic product with potential research and development risk .
Molecular Structure Analysis
The molecular weight of T338C Src-IN-2 is 327.36 . The molecular formula is C17H18FN5O . The SMILES representation is NC1=C2C (N (C ©C)N=C2CC3=CC (C (CF)=O)=CC=C3)=NC=N1 .Physical And Chemical Properties Analysis
T338C Src-IN-2 is a synthetic compound with a molecular weight of 327.36 . Its molecular formula is C17H18FN5O . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Phosphorylation and Kinase Activity
- T338C Src-IN-2 has been instrumental in studies focusing on kinase activity, specifically in the context of phosphorylation processes. For instance, research by Chaudhary, Brugge, and Cooper (2002) demonstrated that a mutated T338G in the protein tyrosine kinase c-Src can phosphorylate focal adhesion kinase (Fak) in vitro, showcasing the direct phosphorylation ability of Src (Chaudhary, Brugge, & Cooper, 2002). Similarly, Boerner et al. (1996) correlated the phosphorylation states of pp60c-src with tyrosine kinase activity, noting the involvement of Y338 among other sites (Boerner et al., 1996).
Kinase Engineering and Inhibitor Sensitivity
- The research led by Liu et al. (2000) focused on engineering protein kinases with unnatural nucleotide specificity, where T338 played a key role in swapping nucleotide and inhibitor specificities in Src-Abl tyrosine kinase chimeras (Liu et al., 2000). Furthermore, Garske et al. (2011) explored a chemical genetic approach for targeting protein kinases, where T338C c-Src was used to study covalent complementarity between an engineered gatekeeper cysteine and an electrophilic inhibitor (Garske et al., 2011).
Interaction with Phosphatases and Receptors
- Research by Paul et al. (2000) highlighted the interaction of CD33 with phosphatases SHP-1 and SHP-2, where phosphorylation of tyrosines including Y340 (close to T338) was observed, indicating CD33's role as an inhibitory receptor (Paul et al., 2000). Taylor et al. (1999) also discussed the association of the myeloid-specific sialic acid-binding receptor CD33 with protein-tyrosine phosphatases SHP-1 and SHP-2, emphasizing the importance of phosphorylation at positions close to T338 (Taylor et al., 1999).
Membrane Glycoproteins and Channels
- Liu's studies in 2004 and 2006 on CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) highlighted the role of cysteine substituted at position 338 in transmembrane segment 6, shedding light on the importance of T338 in understanding the function of membrane channels (Liu et al., 2004; Liu et al., 2006).
T Cell Receptor Dynamics
- Martin and Bevan (1998) explored the influence of a strong primary stimulus on T cell fine specificity, correlating with T cell receptor down-regulation. The study implies the role of the T338 position in understanding T cell receptor dynamics (Martin & Bevan, 1998).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]-2-fluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c1-10(2)23-17-15(16(19)20-9-21-17)13(22-23)7-11-4-3-5-12(6-11)14(24)8-18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKWIAJJGCTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)C(=O)CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


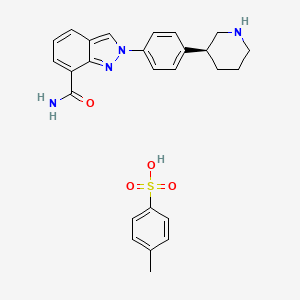


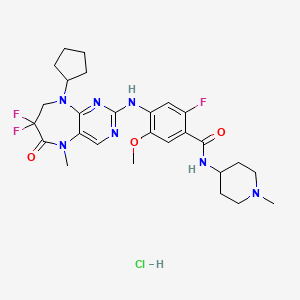
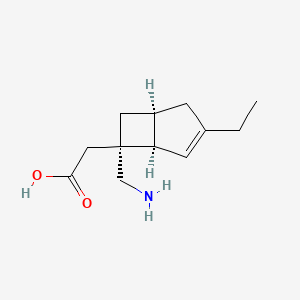
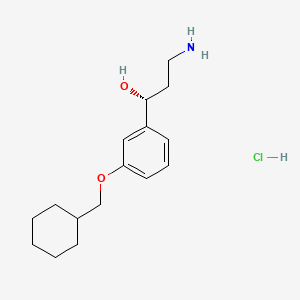
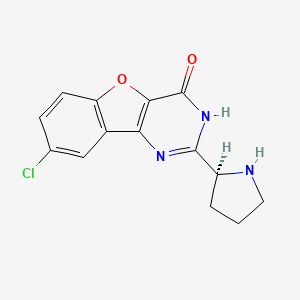
![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)

